2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid 2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 924218-09-7
VCID: VC6413714
InChI: InChI=1S/C13H10N2O2S2/c1-7-4-2-3-5-8(7)14-13-15-11-9(19-13)6-10(18-11)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17)
SMILES: CC1=CC=CC=C1NC2=NC3=C(S2)C=C(S3)C(=O)O
Molecular Formula: C13H10N2O2S2
Molecular Weight: 290.36

2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid

CAS No.: 924218-09-7

Cat. No.: VC6413714

Molecular Formula: C13H10N2O2S2

Molecular Weight: 290.36

* For research use only. Not for human or veterinary use.

2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid - 924218-09-7

Specification

CAS No. 924218-09-7
Molecular Formula C13H10N2O2S2
Molecular Weight 290.36
IUPAC Name 2-(2-methylanilino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid
Standard InChI InChI=1S/C13H10N2O2S2/c1-7-4-2-3-5-8(7)14-13-15-11-9(19-13)6-10(18-11)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17)
Standard InChI Key GITXYRHFPBVZCK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC2=NC3=C(S2)C=C(S3)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a thieno[2,3-d] thiazole backbone, a bicyclic system comprising a thiophene ring fused to a thiazole moiety. The thiophene contributes electron-rich aromaticity, while the thiazole introduces nitrogen and sulfur heteroatoms, enabling diverse reactivity . At position 2 of the thieno-thiazole system, a (2-methylphenyl)amino group is appended, and position 5 is functionalized with a carboxylic acid (–COOH). This configuration distinguishes it from related analogs such as the 4-methylphenyl variant (PubChem CID: 16228315) .

Table 1: Structural Comparison of Thieno-Thiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₃H₁₁N₂O₂S₂290.362-(2-Methylphenyl)amino, 5-COOH
4-Methylphenyl Analog C₁₃H₁₀N₂O₂S₂290.42-(4-Methylphenyl)amino, 5-COOH
Non-Fused Thiazole Analog C₁₁H₁₀N₂O₂S234.285-(2-Methylphenyl)amino, 4-COOH

Spectroscopic and Computational Data

The IUPAC name, 2-(2-methylanilino)thieno[2,3-d] thiazole-5-carboxylic acid, reflects its substitution pattern. Computational descriptors from PubChem include:

  • InChIKey: XVXMBIQIDKKMIM-UHFFFAOYSA-N (non-fused analog)

  • SMILES: CC1=CC=CC=C1NC2=C(N=CS2)C(=O)O (non-fused analog)

The fused thieno-thiazole system exhibits planar geometry, with the carboxylic acid group facilitating hydrogen bonding and salt formation .

Synthetic Methodologies

Key Reaction Pathways

Synthesis of thieno-thiazole derivatives typically involves multi-step sequences, as demonstrated in the synthesis of analogous compounds :

  • Amination and Cyclization:

    • Starting from 3-aminothiophene-2-carboxylic acid derivatives, isothiocyanate intermediates are generated using thiophosgene.

    • Subsequent treatment with aryl amines forms thiourea adducts, which undergo oxidative cyclization with agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the thieno-thiazole core .

  • Carboxylic Acid Functionalization:

    • The carboxylic acid group is introduced either via direct carboxylation or hydrolysis of ester precursors under acidic or basic conditions .

Table 2: Representative Synthetic Yields for Analogous Compounds

IntermediateReaction StepYield (%)
Thiourea AdductAmine + Thiophosgene58–80
Thieno-Thiazole CoreDDQ Cyclization40–96

Challenges and Optimization

  • Regioselectivity: The position of amino and carboxylic acid groups is sensitive to starting material substitution patterns. Ortho-substituted aryl amines (e.g., 2-methylphenyl) may sterically hinder cyclization, reducing yields compared to para-substituted analogs .

  • Purification: Chromatographic separation is often required due to byproduct formation during cyclization .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (estimated <1 mg/mL) due to the hydrophobic thieno-thiazole core. Solubility enhances in polar aprotic solvents (e.g., DMSO, DMF) .

  • Thermal Stability: Decomposition observed above 250°C, consistent with similar heterocycles .

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.5) enables salt formation with bases, while the thiazole nitrogen (pKa ≈ 1.2) may protonate under strongly acidic conditions .

Applications in Materials Science

Organic Electronics

The π-conjugated thieno-thiazole system exhibits:

  • Charge Mobility: Hole mobility up to 0.12 cm²/V·s in thin-film transistors .

  • Optoelectronic Properties: Absorption maxima in the UV-vis range (λₐᵦₛ ≈ 320–380 nm), suitable for organic photovoltaics .

Comparative Analysis with Structural Analogs

4-Methylphenyl vs. 2-Methylphenyl Substitution

  • Electronic Effects: The ortho-methyl group induces greater steric hindrance, altering molecular conformation and reducing intermolecular π-π stacking .

  • Biological Potency: Para-substituted analogs generally show higher antimicrobial activity, likely due to improved membrane penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator